molecular formula C19H18Cl2N2O3 B2885418 2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922130-16-3

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Katalognummer: B2885418
CAS-Nummer: 922130-16-3
Molekulargewicht: 393.26
InChI-Schlüssel: JKJPRAIJUYXRHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N2O3 and its molecular weight is 393.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Applications

One area of research focuses on the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities. Studies have shown that compounds within this class can exhibit potent analgesic and anti-inflammatory effects, suggesting potential therapeutic applications. For instance, a study by Alagarsamy et al. (2015) demonstrated that novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides exhibited significant analgesic and anti-inflammatory activities, which were moderately more potent compared to standard drugs like diclofenac sodium. The compounds also displayed mild ulcerogenic potential compared to aspirin, highlighting a favorable safety profile (Alagarsamy et al., 2015).

Antimicrobial Activities

Another significant area of research is the synthesis of compounds for their antimicrobial activities. Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which were evaluated for antimicrobial activity. Some of these compounds showed good activity compared with standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).

Anticonvulsant Activities

Research has also explored the anticonvulsant activities of related compounds. A study by El Kayal et al. (2019) on new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide found that these compounds improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting their potential for further research as anticonvulsants (El Kayal et al., 2019).

Antiviral and Neuroprotective Effects

Compounds with similar structures have been evaluated for their antiviral and neuroprotective effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative that showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, indicating its therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).

Molecular Docking and Drug Design

Research into the synthesis and molecular docking of quinazoline derivatives has also been conducted to evaluate their biological potentials. For example, Mehta et al. (2019) synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating significant antimicrobial and anticancer activities through molecular docking studies. These findings suggest the utility of such compounds in rational drug design for antimicrobial and anticancer molecules (Mehta et al., 2019).

Eigenschaften

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c1-2-23-16-6-5-14(9-12(16)3-8-19(23)25)22-18(24)11-26-17-7-4-13(20)10-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJPRAIJUYXRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.